molecular formula C17H14O B13993176 3,4-Diphenylcyclopent-3-en-1-one CAS No. 7402-06-4

3,4-Diphenylcyclopent-3-en-1-one

Cat. No.: B13993176
CAS No.: 7402-06-4
M. Wt: 234.29 g/mol
InChI Key: MQUNFFXYECDJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diphenylcyclopent-3-en-1-one is an organic compound with the molecular formula C₁₇H₁₄O It is characterized by a cyclopentenone ring substituted with two phenyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diphenylcyclopent-3-en-1-one can be synthesized through the Nazarov cyclization of divinyl ketones. This reaction involves the cyclization of a divinyl ketone precursor in the presence of an acid catalyst, leading to the formation of the cyclopentenone ring . The reaction conditions typically include moderate temperatures and the use of deep eutectic solvents to enhance the reaction efficiency and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, are likely applied to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanone derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of cyclopentanone derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3,4-Diphenylcyclopent-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound’s cyclopentenone ring can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its biological and chemical activities, allowing it to form covalent bonds with target molecules and modulate their functions.

Comparison with Similar Compounds

  • 2,4-Diphenylcyclopent-2-en-1-one
  • 2,5-Diphenylcyclopent-2-en-1-one
  • 3,4-Diphenylcyclopent-2-en-1-one

Comparison: 3,4-Diphenylcyclopent-3-en-1-one is unique due to the specific positioning of the phenyl groups and the enone functionality. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

CAS No.

7402-06-4

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

3,4-diphenylcyclopent-3-en-1-one

InChI

InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

MQUNFFXYECDJOU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.